Cas no 487021-52-3 (AR-A014418)

AR-A014418 structure
Nom du produit:AR-A014418
Numéro CAS:487021-52-3
Le MF:C12H12N4O4S
Mégawatts:308.313080787659
MDL:MFCD08277040
CID:825961
PubChem ID:329770820
AR-A014418 Propriétés chimiques et physiques
Nom et identifiant
-
- AR-A014418
- GSK-3β Inhibitor VIII
- N-[(4-Methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)urea
- N-[(4-Methoxyphenyl)Methyl]-N'-(5-nitro-thiazol-2-yl)urea
- AR-AO 14418
- 1-[(4-methoxyphenyl)methyl]-3-(5-nitro-1,3-thiazol-2-yl)urea
- GSK3β Inhibitor VIII
- SN 4521
- 1q5k
- AR 0133418
- AR 014418
- GSK 3β inhibitor
- GSK-3 Inhibitor VIII
- GSK-3beta Inhibitor VIII
- Kinome_1268
- N-(4-Methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea
- N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
- GSK 3B Inhibitor VIII
- GSK 3beta inhibitor VIII
- 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea
- GSK-3
- A Inhibitor VIII
- 87KSH90Q6D
- AK175829
- InSolution™ GSK-3beta Inhibitor VIII
- C12H12N4O4S
- N-(4-Methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea
-
- MDL: MFCD08277040
- Piscine à noyau: 1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)
- La clé Inchi: YAEMHJKFIIIULI-UHFFFAOYSA-N
- Sourire: S1C(=C([H])N=C1N([H])C(N([H])C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])OC([H])([H])[H])=O)[N+](=O)[O-]
Propriétés calculées
- Qualité précise: 308.05800
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 21
- Nombre de liaisons rotatives: 4
- Complexité: 371
- Surface topologique des pôles: 137
- Le xlogp3: 2.6
Propriétés expérimentales
- Dense: 1.464±0.06 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 211-213 ºC
- Solubilité: Insuluble (8.3E-3 g/L) (25 ºC),
- Le PSA: 137.31000
- Le LogP: 3.36870
- Sensibilité: Light Sensitive
AR-A014418 Informations de sécurité
-
Symbolisme:
- Mot signal:Danger
- Description des dangers: H302-H315-H318-H335
- Déclaration d'avertissement: P261-P280-P305 + P351 + P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Code de catégorie de danger: 22-37/38-41
- Instructions de sécurité: S26; S36/39
-
Identification des marchandises dangereuses:
- Terminologie du risque:R22; R37/38; R41
- Conditions de stockage:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
AR-A014418 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A174426-250mg |
1-(4-Methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea |
487021-52-3 | 99% | 250mg |
$94.0 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-202636-5mg |
GSK-3β Inhibitor VIII, |
487021-52-3 | >95% | 5mg |
¥963.00 | 2023-09-05 | |
LKT Labs | A6800-10 mg |
AR-A014418 |
487021-52-3 | ≥98% | 10mg |
$191.40 | 2023-07-11 | |
Chemenu | CM190429-50mg |
N-[(4-Methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)urea |
487021-52-3 | 98% | 50mg |
$229 | 2022-03-01 | |
eNovation Chemicals LLC | D372503-50mg |
N-[(4-Methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)urea |
487021-52-3 | 98% | 50mg |
$295 | 2024-05-24 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A126821-10mg |
AR-A014418 |
487021-52-3 | ≥98% | 10mg |
¥580.90 | 2023-09-04 | |
Chemenu | CM190429-50mg |
N-[(4-Methoxyphenyl)methyl]-N'-(5-nitro-2-thiazolyl)urea |
487021-52-3 | 98% | 50mg |
$229 | 2021-08-05 | |
TRC | A765500-5mg |
AR-AO 14418 |
487021-52-3 | 5mg |
$ 69.00 | 2023-04-19 | ||
DC Chemicals | DC7004-100 mg |
AR-A014418(GSK3β Inhibitor VIII) |
487021-52-3 | >98% | 100mg |
$250.0 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027092-10mg |
AR-A014418,98% |
487021-52-3 | 98% | 10mg |
¥538 | 2024-05-23 |
AR-A014418 Littérature connexe
-
Yea-Hwey Wang,Chang-Ming Chern,Kuo-Tong Liou,Yueh-Hsiung Kuo,Yuh-Chiang Shen Food Funct. 2019 10 4725
-
Mushtaq A. Tantray,Imran Khan,Hinna Hamid,Mohammad Sarwar Alam,Abhijeet Dhulap,Abul Kalam New J. Chem. 2016 40 6109
-
Triveni R. Pardhi,Manishkumar S. Patel,V. Sudarsanam,Kamala K. Vasu Med. Chem. Commun. 2018 9 1472
-
Benjamin H. Rotstein,Steven H. Liang,Michael S. Placzek,Jacob M. Hooker,Antony D. Gee,Frédéric Dollé,Alan A. Wilson,Neil Vasdev Chem. Soc. Rev. 2016 45 4708
-
Mushtaq A. Tantray,Imran Khan,Hinna Hamid,Mohammad Sarwar Alam,Abhijeet Dhulap,Abul Kalam RSC Adv. 2016 6 43345
487021-52-3 (AR-A014418) Produits connexes
- 2413848-83-4(rac-tert-butyl (3R,4R)-3-(hydroxymethyl)-4-(oxan-4-yl)pyrrolidine-1-carboxylate)
- 922000-83-7(3-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide)
- 1354962-17-6(5-(2,4-difluorophenyl)-1,2-oxazol-3-amine)
- 1804099-52-2(2-Methyl-4-nitro-5-phenylpyridine)
- 2138345-03-4(5-(4-methylphenyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)
- 312504-70-4(5-(azepane-1-sulfonyl)-2-chloro-N-(3-hydroxyphenyl)benzamide)
- 46037-45-0(1-cyclohexylpyrrolidin-3-amine)
- 78860-86-3(6-(4-ethoxyphenyl)-4-(1H-indol-3-yl)-2,3,4,5-tetrahydropyridazin-3-one)
- 2171812-59-0(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutyl}acetic acid)
- 158810-72-1(7-O-2,2-Dichloroethoxycarbonyl Docetaxel)
Fournisseurs recommandés
atkchemica
(CAS:487021-52-3)AR-A014418

Pureté:95%+
Quantité:1g/5g/10g/100g
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:487021-52-3)AR-A014418

Pureté:99%/99%/99%
Quantité:25mg/50mg/100mg
Prix ($):158.0/251.0/422.0